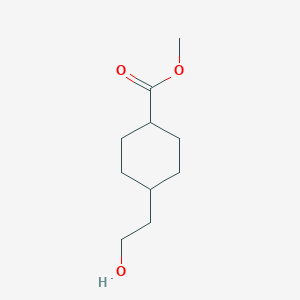
Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C10H18O3 It is a derivative of cyclohexane, featuring a methyl ester group and a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-carboxyethyl)cyclohexane-1-carboxylate.
Reduction: Formation of 4-(2-hydroxyethyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
- Ethyl 4-methyl-2-cyclohexanone-1-carboxylate
- Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate
Uniqueness
Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Biological Activity
Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H20O3
- Molecular Weight : 200.28 g/mol
- CAS Number : 1779506-65-0
This compound features a cyclohexane ring with a carboxylate group and a hydroxyethyl substituent, which may influence its reactivity and biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets. The compound can act as a substrate in enzymatic reactions, leading to the formation of active metabolites that may modulate biological pathways such as:
- Signal Transduction : Influencing cellular communication and responses.
- Metabolic Regulation : Affecting metabolic pathways and energy homeostasis.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. In particular, its effectiveness against various bacterial strains has been documented:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 20 µM |
| Escherichia coli | < 10 µM |
| Pseudomonas aeruginosa | < 15 µM |
These findings suggest that the compound exhibits significant antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed using various cancer cell lines. The results indicate varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 45 |
| MCF-7 (breast cancer) | 30 |
| PC-3 (prostate cancer) | 50 |
These values indicate that while the compound shows promise as an anticancer agent, further optimization is necessary to enhance its selectivity and potency.
Case Study 1: Antimicrobial Screening
In a high-throughput screening of over 100,000 compounds, this compound was identified as one of the promising hits with an MIC below 20 µM against Mycobacterium tuberculosis. This study highlighted its potential as a lead compound in tuberculosis treatment .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study focused on derivatives of this compound revealed that modifications at the hydroxyethyl position could enhance both antimicrobial and anticancer activities. Variants with different alkyl substitutions showed improved efficacy against Staphylococcus aureus and reduced cytotoxicity towards normal cells .
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h8-9,11H,2-7H2,1H3 |
InChI Key |
BVTLAUXYAQTURW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















